molecular formula C13H10F3N3O B12237473 N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12237473
M. Wt: 281.23 g/mol
InChI Key: PFITWILDRKJJRB-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and 6-(trifluoromethyl)pyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of 6-(trifluoromethyl)pyridine-3-carboxylic acid is converted to an amide using 3-methylpyridine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and catalysts.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing potential drug candidates targeting various diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to understand molecular interactions and pathways.

    Industrial Catalysis: The compound is investigated for its role as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways Involved: It modulates biochemical pathways by binding to active sites or altering the conformation of target molecules.

    Biological Effects: The interaction with molecular targets leads to biological effects such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3-methylpyridin-2-yl)-5-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10F3N3O/c1-8-3-2-6-17-11(8)19-12(20)9-4-5-10(18-7-9)13(14,15)16/h2-7H,1H3,(H,17,19,20)

InChI Key

PFITWILDRKJJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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